molecular formula C13H13ClN2 B3329314 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE CAS No. 5778-84-7

9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE

Cat. No. B3329314
Key on ui cas rn: 5778-84-7
M. Wt: 232.71 g/mol
InChI Key: GQZMDBQRGRRPMS-UHFFFAOYSA-N
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Patent
US07605265B2

Procedure details

2-Amino-4-chlorobenzonitrile (5.0 g, 33 mmolL), cyclohexanone (30 ml) and Zinc chloride (4.8 g, 35 mmoL) were mixed in a round bottomed flask and heated up to 120 degree Celsius for 3 hours. After cooling to room temperature, the solvent was decanted off. The resulting residue was triturated with ethyl acetate (30 ml). The solid was collected by filtration and added into 10% aqueous NaOH (50 ml). After stiring for 2 hours, the mixture was filtered and the filter cake was washed thoroughly with water. The filter cake was then extracted with methanol. The combined methanolic extract was concentrated to produce the desired product (3.8 g, 16 mmoL) in 48% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]>[Cl-].[Zn+2].[Cl-].C1(=O)CCCCC1>[Cl:10][C:8]1[CH:9]=[C:2]2[C:3](=[CH:6][CH:7]=1)[C:4]([NH2:5])=[C:3]1[C:2]([CH2:9][CH2:8][CH2:7][CH2:6]1)=[N:1]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)Cl
Name
Quantity
4.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(CCCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated up to 120 degree Celsius for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was decanted off
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with ethyl acetate (30 ml)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
ADDITION
Type
ADDITION
Details
added into 10% aqueous NaOH (50 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed thoroughly with water
EXTRACTION
Type
EXTRACTION
Details
The filter cake was then extracted with methanol
EXTRACTION
Type
EXTRACTION
Details
The combined methanolic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2N=C3CCCCC3=C(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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